molecular formula C17H19N B1600448 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 30345-80-3

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1600448
CAS No.: 30345-80-3
M. Wt: 237.34 g/mol
InChI Key: GRMICLNWSXHBEE-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as 2-Me-THIQ, is a compound that belongs to the class of tetrahydroisoquinolines. It has been found to have potential applications in the field of neuroscience, particularly in the study of addiction and reward mechanisms in the brain. In

Scientific Research Applications

1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in the study of addiction and reward mechanisms in the brain. It has been shown to selectively activate the dopamine D3 receptor, which is involved in the regulation of reward and motivation. Studies have also shown that this compound can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behaviors.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline involves its selective activation of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic dopamine system and is involved in the regulation of reward and motivation. By selectively activating this receptor, this compound can modulate the activity of this system and influence reward-related behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behaviors. It has been found to increase dopamine release in the nucleus accumbens, a key brain region involved in reward processing. Additionally, this compound has been shown to enhance the acquisition of cocaine self-administration in rats, suggesting that it may play a role in the development of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in reward-related behaviors. However, one limitation of using this compound is its potential for off-target effects. While it has been shown to selectively activate the dopamine D3 receptor, it may also have effects on other receptors or neurotransmitter systems.

Future Directions

There are several future directions for research on 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the role of this compound in the development of addiction. Further studies could investigate the mechanisms by which this compound enhances the acquisition of cocaine self-administration and explore its potential as a target for addiction treatment. Additionally, studies could investigate the effects of this compound on other neurotransmitter systems and receptors to better understand its potential for off-target effects. Finally, studies could explore the potential therapeutic applications of this compound in the treatment of addiction and other psychiatric disorders.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-13-6-2-3-8-15(13)12-17-16-9-5-4-7-14(16)10-11-18-17/h2-9,17-18H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMICLNWSXHBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455479
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30345-80-3
Record name 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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